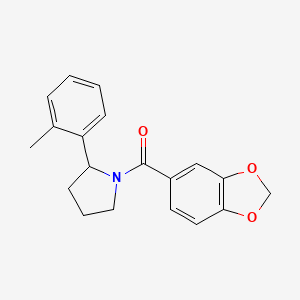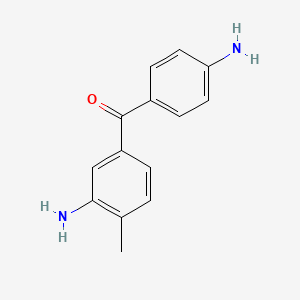
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine, also known as MDMA, is a synthetic psychoactive drug that alters mood and perception. MDMA is commonly known as ecstasy or molly and is widely used recreationally. However, MDMA has also been studied for its potential therapeutic applications in treating various psychological disorders.
Mechanism of Action
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, while dopamine and norepinephrine are neurotransmitters that regulate motivation and arousal. The increased levels of these neurotransmitters lead to feelings of euphoria, empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to dehydration and heatstroke. 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine also causes the release of cortisol, a stress hormone, which can lead to long-term damage to the brain and other organs.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin on the brain and behavior. However, one limitation is that it is difficult to control the dosage and purity of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine, which can lead to inconsistent results.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine. One direction is to further study its potential therapeutic applications in treating various psychological disorders. Another direction is to develop safer and more effective forms of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine for medical use. Additionally, more research is needed to understand the long-term effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine on the brain and other organs.
Synthesis Methods
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine is synthesized from safrole, a natural oil extracted from the roots of the sassafras tree. Safrole is first converted to isosafrole, which is then converted to MDP2P using a catalyst. MDP2P is then reduced to 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine using a reducing agent such as aluminum amalgam.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine has been studied for its potential therapeutic applications in treating various psychological disorders such as post-traumatic stress disorder (PTSD), anxiety, and depression. 1-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-methylphenyl)pyrrolidine-assisted psychotherapy has shown promising results in clinical trials, with patients reporting significant improvements in their symptoms.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-5-2-3-6-15(13)16-7-4-10-20(16)19(21)14-8-9-17-18(11-14)23-12-22-17/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIRVDYAIPVITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-Benzodioxole-5-carbonyl)-2-(2-methylphenyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one hydrochloride](/img/structure/B6123457.png)
![3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6123467.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide](/img/structure/B6123477.png)
![ethyl 3,5-dimethyl-4-({[1-(3-phenylpropyl)-3-piperidinyl]amino}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B6123487.png)
![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)
![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)

![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)